2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile

Description

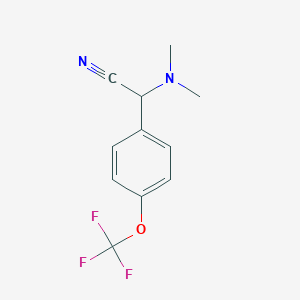

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile (hypothetical structure inferred from related compounds) is a nitrile derivative featuring a dimethylamino group (-N(CH₃)₂) and a 4-(trifluoromethoxy)phenyl substituent. This combination likely influences reactivity, solubility, and stability, making it relevant in pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H11F3N2O |

|---|---|

Molecular Weight |

244.21 g/mol |

IUPAC Name |

2-(dimethylamino)-2-[4-(trifluoromethoxy)phenyl]acetonitrile |

InChI |

InChI=1S/C11H11F3N2O/c1-16(2)10(7-15)8-3-5-9(6-4-8)17-11(12,13)14/h3-6,10H,1-2H3 |

InChI Key |

VFQPNRMMCAUYDH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C#N)C1=CC=C(C=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Condensation and Amination Route

- The synthesis often begins with 4-(trifluoromethoxy)benzaldehyde reacting with dimethylamine to form an intermediate imine or Schiff base (e.g., 4-(trifluoromethoxy)benzylidene dimethylamine) through a condensation reaction.

- This intermediate is then subjected to cyanation to introduce the nitrile group at the alpha position relative to the aromatic ring, yielding the target acetonitrile compound.

Cyanation via Halide Precursors

- An alternative approach involves preparing a halogenated intermediate such as 4-(trifluoromethoxy)benzyl chloride or bromide.

- This halide is reacted with a cyanide source (e.g., potassium cyanide or sodium cyanide) in the presence of a phase transfer catalyst or base to substitute the halogen with a nitrile group, forming the phenylacetonitrile derivative.

- The reaction is typically carried out in a biphasic system with a water-immiscible organic solvent (e.g., toluene or benzene) and an aqueous cyanide solution, often with N,N-dialkyl cyclohexylamine or similar amines to enhance solubility and reaction rate.

Amination of Phenylacetonitrile Derivatives

- The nitrile intermediate can be further functionalized by nucleophilic substitution with dimethylamine or by direct alkylation to introduce the dimethylamino group at the alpha carbon.

- This step may involve the use of bases such as sodium hydroxide and quaternary ammonium salts (e.g., tetrabutylammonium bromide) as catalysts to improve reaction efficiency and selectivity.

Catalysts and Reaction Conditions

- Catalysts: Quaternary ammonium salts such as tetrabutylammonium chloride, bromide, or iodide are effective phase transfer catalysts that significantly enhance the cyanation and amination steps by facilitating the transfer of cyanide ions into the organic phase.

- Bases: Sodium hydroxide or other strong bases are used to deprotonate intermediates and promote nucleophilic substitution.

- Solvents: Water-immiscible organic solvents like toluene or xylene are preferred to create biphasic reaction systems, allowing better control of reaction kinetics and product isolation.

- Temperature: Reactions are typically conducted at elevated temperatures (80–140 °C), often under reflux conditions to maximize conversion rates.

- Atmosphere: An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation or side reactions during sensitive steps.

Representative Reaction Scheme and Data Table

Research Findings and Optimization Notes

- The use of quaternary ammonium salts as phase transfer catalysts is critical for improving reaction rates and yields in cyanation and amination steps. Concentrations around 7–10 mole percent relative to the nitrile substrate are optimal.

- Excess of the amine reagent (dimethylamine) and base improves conversion efficiency but must be balanced to avoid side reactions.

- The biphasic reaction system allows for easier separation of the organic product and aqueous by-products, enhancing purity and yield.

- Elevated temperatures and inert atmosphere conditions prevent decomposition and side reactions, ensuring higher selectivity for the desired isomer.

- Recycling of unreacted intermediates and catalysts has been reported to improve overall process economy.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Primary amines or other reduced forms.

Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile involves interactions with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:

Binding to Active Sites: Interaction with enzyme active sites to inhibit or activate their function.

Signal Transduction: Modulation of signaling pathways that regulate cellular processes.

Gene Expression: Influence on gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound combines an electron-donating dimethylamino group and an electron-withdrawing trifluoromethoxy group, creating a unique electronic profile. This contrasts with 2-[4-(dimethylamino)phenyl]acetonitrile , which lacks the electron-withdrawing substituent, resulting in a more electron-rich aromatic system.

Reactivity: Compounds with dimethylamino groups (e.g., 2-[4-(dimethylamino)phenyl]acetonitrile) exhibit higher reactivity in polymerization or photochemical reactions due to amine-initiated radical formation . The morpholino derivative (C₁₄H₁₉N₃O) shows reduced reactivity compared to dimethylamino analogs but improved solubility in aqueous media.

Physical Properties :

Biological Activity

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile, identified by its CAS number 1157423-76-1, is a compound notable for its unique structural features, including a dimethylamino group and a trifluoromethoxy substituent. This combination is believed to enhance its biological activity and interactions within biological systems. The compound's molecular formula is C11H11F3N2O, with a molecular weight of approximately 244.21 g/mol.

The presence of the trifluoromethoxy group increases the compound's lipophilicity, potentially affecting its pharmacokinetic properties and biological interactions. The dimethylamino group may contribute to its activity as a modulator of various biological targets, particularly in neuropharmacology.

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, studies have shown that modifications in the structure of arylpyridine derivatives can significantly affect their potency and efficacy at these receptors . The compound's ability to modulate nAChRs suggests potential therapeutic applications in cognitive enhancement and sensory gating disorders.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can enhance acetylcholine responses at nAChRs. For example, a study detailed the modulation of α7 nAChRs by various arylpyridine derivatives, where structural changes led to significant variations in potency (EC50 values) and maximum modulation levels .

| Compound | EC50 (µM) | Maximum Modulation (%) |

|---|---|---|

| Compound A | 0.18 | 1200 |

| Compound B | 0.21 | 300 |

| 2-Dimethylamino-2-(4-trifluoromethoxy)phenylacetonitrile | TBD | TBD |

Potential Applications

The unique properties of this compound suggest several potential applications:

- Neuropharmacology : As a modulator of nAChRs, it may be beneficial in developing treatments for cognitive impairments.

- Chemical Research : Its reactivity due to the dimethylamino and acetonitrile groups makes it a valuable building block in organic synthesis and medicinal chemistry.

- Antiviral Research : Similar compounds have been investigated for their antiviral properties against viruses like Bovine Viral Diarrhea Virus (BVDV), indicating potential broader applications in virology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.